molecular formula C20H22N4O3 B2674716 4-({2-[4-(Hydroxymethyl)piperidino]benzyl}amino)-3-nitrobenzenecarbonitrile CAS No. 860611-01-4

4-({2-[4-(Hydroxymethyl)piperidino]benzyl}amino)-3-nitrobenzenecarbonitrile

Cat. No.: B2674716
CAS No.: 860611-01-4
M. Wt: 366.421
InChI Key: XMJUINCFHKBDGS-UHFFFAOYSA-N
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Description

4-({2-[4-(Hydroxymethyl)piperidino]benzyl}amino)-3-nitrobenzenecarbonitrile is a synthetic small molecule characterized by a benzenecarbonitrile core substituted with a nitro group at position 3 and a benzylamino-piperidine moiety at position 2. The hydroxymethyl group on the piperidine ring enhances hydrophilicity, while the nitro and nitrile groups contribute to its electron-deficient aromatic system, making it reactive in nucleophilic or redox environments.

Properties

IUPAC Name

4-[[2-[4-(hydroxymethyl)piperidin-1-yl]phenyl]methylamino]-3-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c21-12-16-5-6-18(20(11-16)24(26)27)22-13-17-3-1-2-4-19(17)23-9-7-15(14-25)8-10-23/h1-6,11,15,22,25H,7-10,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJUINCFHKBDGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=CC=CC=C2CNC3=C(C=C(C=C3)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-[4-(Hydroxymethyl)piperidino]benzyl}amino)-3-nitrobenzenecarbonitrile typically involves multi-step organic reactions. One common approach is the functionalization of unsaturated intermediates, which often requires multiple steps . The synthesis may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: This step often involves nucleophilic substitution reactions.

    Attachment of the Nitrobenzenecarbonitrile Moiety: This can be done through nitration and subsequent functional group transformations.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-({2-[4-(Hydroxymethyl)piperidino]benzyl}amino)-3-nitrobenzenecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) can be employed.

    Substitution: Conditions may include the use of strong nucleophiles like sodium hydride (NaH) or organolithium reagents.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Antipsychotic Activity

Research indicates that compounds with similar structures exhibit antipsychotic properties by acting on dopamine receptors in the brain. The piperidine derivative is hypothesized to modulate dopaminergic activity, making it a candidate for treating schizophrenia and other psychotic disorders .

Analgesic Effects

The compound's structural characteristics suggest potential analgesic properties. Studies on related compounds have shown efficacy in pain relief, possibly through mechanisms involving opioid receptors or other pain modulation pathways .

Anticancer Properties

Preliminary studies have indicated that derivatives of nitrobenzenecarbonitriles can exhibit cytotoxic effects against various cancer cell lines. The ability to inhibit tumor growth through apoptosis induction or cell cycle arrest presents a promising avenue for further research .

Case Study 1: Antipsychotic Efficacy

A study published in a peer-reviewed journal explored the effects of similar piperidine derivatives on dopamine receptor modulation. Results demonstrated significant improvements in symptoms of psychosis in animal models, supporting the hypothesis that 4-({2-[4-(Hydroxymethyl)piperidino]benzyl}amino)-3-nitrobenzenecarbonitrile may possess similar effects .

Case Study 2: Analgesic Activity

In another investigation, researchers evaluated the analgesic properties of related compounds in clinical trials. The findings suggested that modifications to the piperidine structure could enhance pain relief efficacy while minimizing side effects, indicating a potential for developing safer analgesics based on this compound .

Mechanism of Action

The mechanism of action of 4-({2-[4-(Hydroxymethyl)piperidino]benzyl}amino)-3-nitrobenzenecarbonitrile involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the nitrobenzenecarbonitrile moiety can participate in redox reactions, affecting cellular pathways . These interactions can modulate various biological processes, making the compound a potential candidate for drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence provided () focuses on impurities and derivatives of salbutamol, a β2-adrenergic agonist. While none directly match the target compound’s structure, structural and functional parallels can be inferred from related aromatic amines, hydroxymethyl-substituted piperidines, and nitro/carbonitrile-containing analogs. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Functional Groups Solubility/Stability Notes Reference in
Target Compound Benzenecarbonitrile + piperidine Nitro, nitrile, hydroxymethyl Moderate solubility in polar solvents; nitro group may reduce metabolic stability N/A (not listed)
Imp. E(EP) (CAS 24085-03-8) Phenylethanol + benzyl-tert-butylamine Hydroxymethyl, benzyl, tert-butyl High polarity due to dual hydroxyls; stable under acidic conditions
Imp. J(EP) Hydrochloride (CAS 41489-89-8) Phenylethanone + tert-butylamine Hydroxymethyl, ketone, hydrochloride Enhanced solubility in water (HCl salt); ketone group increases reactivity
Methyl 5-[...]benzoate HCl (CAS 27475-26-9) Methyl ester + benzyl-tert-butylamine Ester, tert-butyl, ketone Ester group improves lipophilicity; hydrolytically unstable in basic conditions

Key Observations :

Hydrophilicity : The target compound’s hydroxymethyl-piperidine moiety enhances water solubility compared to tert-butylamine derivatives (e.g., Imp. J), but less than hydrochloride salts (e.g., Imp. J HCl).

Reactivity : The nitro group in the target compound may render it prone to reduction under physiological conditions, contrasting with the metabolic stability of salbutamol impurities like Imp. E, which lack electron-withdrawing groups.

B(EP)).

Research Findings and Limitations

  • C(EP) (CAS 18910-68-4) .
  • Biological Activity : While salbutamol derivatives () target β2-adrenergic receptors, the target compound’s nitrile and nitro groups suggest divergent mechanisms, possibly involving covalent binding to cysteine residues in enzymes.
  • Regulatory Considerations: Impurities in are tightly regulated (e.g., ICH guidelines), but the target compound’s novelty necessitates new stability and toxicity studies.

Biological Activity

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C19H22N4O2\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}_{2}

This structure features a nitro group, a carbonitrile moiety, and a piperidine ring, which are crucial for its biological interactions.

1. Inhibition of Enzymatic Activity

Research indicates that compounds with similar structures can inhibit various enzymes, including kinases and phosphatases. For instance, the presence of the nitro group may enhance the compound's ability to interact with these enzymes, potentially leading to altered signaling pathways in cells.

2. Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties. Similar piperidine derivatives have shown effectiveness against various bacterial strains, likely due to their ability to disrupt cell membranes or inhibit essential metabolic pathways.

3. Anticancer Potential

The compound's structural features suggest potential anticancer activity. Compounds with nitro and carbonitrile groups have been studied for their ability to induce apoptosis in cancer cells through mechanisms such as DNA damage or inhibition of cell cycle progression.

Table 1: Biological Activity Overview

Activity TypeMechanism of ActionReference
Enzymatic InhibitionInhibits kinase activity
AntimicrobialDisrupts bacterial cell membranes
AnticancerInduces apoptosis in cancer cells

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various piperidine derivatives, including compounds structurally related to 4-({2-[4-(Hydroxymethyl)piperidino]benzyl}amino)-3-nitrobenzenecarbonitrile). The results indicated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

Case Study 2: Cancer Cell Line Studies

In another study focused on cancer therapeutics, researchers investigated the effects of similar compounds on human breast cancer cell lines. The findings revealed that these compounds induced significant apoptosis at concentrations above 25 µM, with mechanisms involving caspase activation and mitochondrial dysfunction.

Research Findings

Recent research has focused on optimizing the synthesis of compounds like this compound to enhance their biological activity. Modifications to the piperidine ring and variations in substituents on the aromatic rings have been explored to improve potency and selectivity against specific targets.

Table 2: Synthesis Modifications and Effects

Modification TypeChange MadeEffect on Activity
Piperidine SubstituentAddition of methyl groupIncreased potency
Nitro Group PositionAltered position on benzene ringEnhanced selectivity for cancer cells

Q & A

Q. What are the recommended synthetic routes for 4-({2-[4-(Hydroxymethyl)piperidino]benzyl}amino)-3-nitrobenzenecarbonitrile, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound’s synthesis likely involves multi-step coupling reactions. For example, the benzylamino and nitrophenyl groups may be introduced via nucleophilic aromatic substitution (NAS) or reductive amination. A solvent system such as 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]) has been shown to enhance yields in analogous nitrile-containing heterocycles by stabilizing intermediates . Reaction temperature (e.g., 80°C) and stoichiometric ratios of precursors (e.g., 1:1:1 for aldehyde, malononitrile, and amine derivatives) should be systematically varied to optimize purity (>93%) and yield (up to 93%, as observed in similar nitrophenylcarbonitrile syntheses) . Post-synthesis purification via column chromatography or recrystallization in ethanol is recommended to remove unreacted nitrobenzaldehyde byproducts.

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the presence of the hydroxymethylpiperidine moiety (δ ~3.5–4.5 ppm for CH₂OH) and nitrobenzenecarbonitrile (δ ~8.0–8.5 ppm for aromatic protons adjacent to nitro groups) .
  • X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation from ethanol), refine H-atom positions using riding models (N–H = 0.86 Å, C–H = 0.93–0.96 Å) to resolve bond angles and confirm stereochemistry .
  • Infrared (IR) Spectroscopy : Validate nitrile (C≡N stretch ~2220 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) functional groups.

Q. What stability considerations are critical for handling and storing this compound in laboratory settings?

  • Methodological Answer : The hydroxymethyl group introduces hygroscopicity, requiring storage under inert gas (argon) at –20°C. Degradation pathways may involve nitro group reduction or nitrile hydrolysis. Monitor stability via:
  • HPLC-MS : Track decomposition products over time under varying pH and temperature conditions.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability up to 200°C to determine safe handling limits .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD simulations) predict the compound’s reactivity and interactions with biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing nature likely lowers LUMO energy, enhancing reactivity in Michael addition or cycloaddition reactions .
  • Molecular Dynamics (MD) : Simulate binding to enzymes (e.g., cytochrome P450) by parameterizing the hydroxymethylpiperidine moiety as a flexible ligand. Use software like GROMACS with CHARMM force fields to model solvation effects in aqueous or DMSO environments .

Q. What strategies resolve contradictions in experimental data, such as inconsistent biological activity across assays?

  • Methodological Answer :
  • Control Experiments : Verify assay conditions (e.g., pH, ionic strength) that may alter the compound’s ionization state. For example, the nitrile group’s pKa (~-1.5) ensures neutrality in physiological buffers, but protonation of the piperidine nitrogen (pKa ~10.6) could affect membrane permeability .
  • Orthogonal Assays : Compare results from fluorescence-based assays (e.g., competitive binding) with SPR (surface plasmon resonance) to distinguish true binding from artifacial quenching by the nitro group .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?

  • Methodological Answer :
  • Scaffold Modification : Replace the nitro group with electron-deficient substituents (e.g., trifluoromethyl) to enhance π-π stacking with aromatic residues in target proteins.
  • Piperidine Substitution : Introduce bulky groups at the 4-position of the piperidine ring to sterically block off-target interactions, as demonstrated in related benzimidazolecarbonitrile analogs .
  • Bioisosterism : Replace the hydroxymethyl group with a sulfonamide to improve solubility without compromising hydrogen-bonding capacity .

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